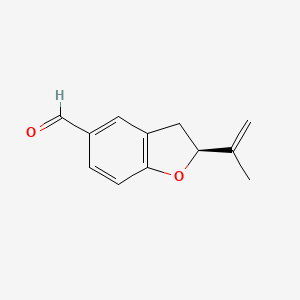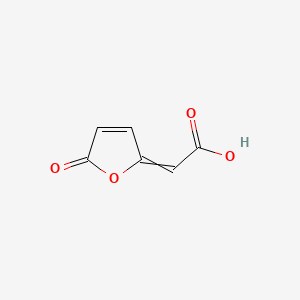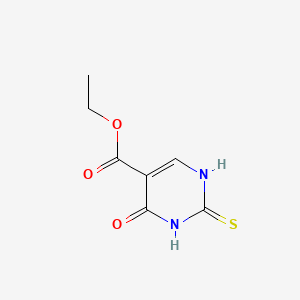
5-Carbethoxy-2-thiouracil
Overview
Description
5-Carbethoxy-2-thiouracil, also known as ethyl 2-thiouracil-5-carboxylate, is a derivative of thiouracil. It is a sulfur-containing heterocyclic compound with the molecular formula C7H8N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbethoxy-2-thiouracil typically involves the condensation of thiourea with diethyl ethoxymalonate. This reaction can be carried out under microwave irradiation, which offers advantages such as reduced reaction time and improved yields . The reaction conditions generally involve heating the reactants in the presence of a base, such as pyridine, to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Carbethoxy-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The hydrogen atoms on the thiouracil ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiouracil compounds .
Scientific Research Applications
5-Carbethoxy-2-thiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Carbethoxy-2-thiouracil involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cytotoxic effects. The sulfur atom in the thiouracil ring plays a crucial role in its binding to metal ions, which enhances its biological activity .
Comparison with Similar Compounds
2-Thiouracil: A simpler thiouracil derivative with similar biological activities.
5-Fluorouracil: A well-known antitumor agent with a fluorine atom at the 5-position instead of a carbethoxy group.
6-Propyl-2-thiouracil: An antithyroid drug used in the treatment of hyperthyroidism.
Uniqueness: 5-Carbethoxy-2-thiouracil is unique due to the presence of the carbethoxy group at the 5-position, which enhances its solubility and reactivity compared to other thiouracil derivatives. This structural modification also contributes to its distinct biological and chemical properties .
Properties
IUPAC Name |
ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSHLBWRUOCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191435 | |
| Record name | 5-Carbethoxy-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38026-46-9 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38026-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carbethoxy-2-thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038026469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38026-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 38026-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Carbethoxy-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-thiouracil-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-carbethoxy-2-thiouracil synthesized?
A2: An efficient synthesis route involves a one-step acid-mediated cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEMM) and thioureas. [] This method offers advantages in terms of yield and simplicity compared to multi-step procedures. Alternatively, a two-step process can be employed under milder reaction conditions, first yielding thioureidomethylenemalonates, which can then be cyclized to form the desired this compound. []
Q2: What types of chemical reactions can this compound undergo?
A3: this compound displays interesting reactivity towards alkylating agents and nucleophiles. Under phase-transfer catalysis (PTC) conditions, it can undergo either S-monoalkylation or simultaneous S- and N-dialkylation depending on the specific alkylating agent and reaction conditions. [] Additionally, it can participate in nucleophilic addition reactions. For example, reactions with methylmagnesium iodide, hydroxylamine, and hydrazine have been reported, allowing for further structural modifications. []
Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A3: Various spectroscopic methods have been employed to characterize this compound and its derivatives. These include:
- Electronic spectroscopy (UV-Vis): Helps determine the electronic transitions within the molecule and can be influenced by solvent polarity and pH. [] This can be particularly relevant for understanding the compound's behavior in different biological environments.
Q4: What is the significance of the 2-thiouracil moiety in medicinal chemistry?
A4: The 2-thiouracil scaffold is a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. Derivatives of 2-thiouracil have garnered significant interest for their potential as:
- Antiviral agents: Certain S-substituted 2-thiouracils exhibit potent reverse transcriptase inhibiting activity, making them promising candidates for anti-HIV drug development. []
- Anti-leishmanial agents: Several 5,6-substituted 2-thiouracils have shown encouraging activity against Leishmania parasites. The S-C(=N-)N structural unit present in these compounds is thought to contribute to their anti-leishmanial and immunostimulatory properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11S,12S,13S,16R,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1220513.png)

![Bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] propanedioate](/img/structure/B1220516.png)
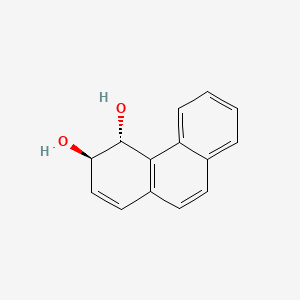
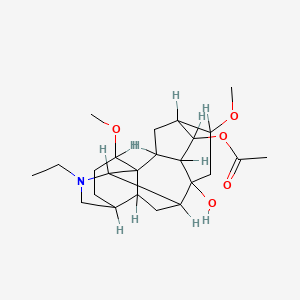
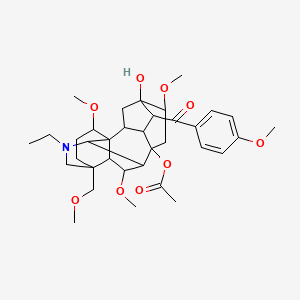
![4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B1220522.png)

![{4-[(Bromoacetyl)oxy]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl](/img/structure/B1220524.png)
